molecular formula C23H23N3O2 B2418209 N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 920118-86-1

N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2418209
CAS No.: 920118-86-1
M. Wt: 373.456
InChI Key: KCLCXPXJGLIADS-UHFFFAOYSA-N
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Description

N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C23H23N3O2 and its molecular weight is 373.456. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The chemical structure of N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 298.35 g/mol
  • CAS Number : Not specifically listed in the provided sources.

The compound features a furan ring, a benzodiazole moiety, and a dimethylphenyl group, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, benzodiazole derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Potential

Research indicates that benzodiazole derivatives exhibit anticancer activity through multiple mechanisms, such as inducing apoptosis and inhibiting tumor cell proliferation. A study involving structurally related compounds demonstrated that they could effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.

Neuroprotective Effects

Some derivatives of this compound class have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells against oxidative stress and neuroinflammation.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerMCF-7Induction of apoptosis
NeuroprotectiveNeuronal CellsReduction in oxidative stress

Case Studies

  • Antimicrobial Screening :
    • A study screened various benzodiazole derivatives for antimicrobial activity using the Caenorhabditis elegans model. Results indicated that certain compounds exhibited significant anthelmintic activity, suggesting potential therapeutic applications against parasitic infections .
  • Cancer Cell Line Studies :
    • In vitro studies on MCF-7 and HeLa cells revealed that treatment with specific benzodiazole derivatives led to a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use .
  • Neuroprotection Research :
    • Experimental models demonstrated that certain derivatives could mitigate neuronal damage induced by excitotoxicity, highlighting their potential in treating conditions like Alzheimer's disease .

Properties

IUPAC Name

N-[1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-15-10-11-16(2)18(13-15)14-26-20-8-5-4-7-19(20)25-22(26)17(3)24-23(27)21-9-6-12-28-21/h4-13,17H,14H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLCXPXJGLIADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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